4-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
4-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClFN2OS/c15-9-3-1-8(2-4-9)13(19)18-14-17-11-6-5-10(16)7-12(11)20-14/h1-7H,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUYQJFKJIPSUCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClFN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromine-Mediated Cyclization in Acetic Acid
In a representative procedure, 3-chloro-4-fluoroaniline (1.45 g, 0.01 mol) reacts with potassium thiocyanate (8 g, 0.08 mol) in glacial acetic acid (20 mL) under ice-cooling. Bromine (1.6 mL in 6 mL acetic acid) is added dropwise below 0°C over 105 minutes. Post-addition, stirring continues for 2 hours at 0°C and 10 hours at room temperature. The crude product precipitates upon water addition, followed by hot filtration and recrystallization from benzene-ethanol (1:1) to yield yellow crystals (75% yield, m.p. 210–211°C). Key parameters include:
| Parameter | Value |
|---|---|
| Temperature Control | 0–5°C during Br₂ addition |
| Reaction Time | 14 hours total |
| Recrystallization | Benzene-Ethanol |
| Yield | 75% |
This method leverages bromine’s electrophilic properties to facilitate cyclization, with acetic acid acting as both solvent and proton source.
Alternative Ammonium Thiocyanate Route
A modified approach substitutes KSCN with ammonium thiocyanate (0.1 mol) in HCl (9 mL) and water (25 mL). After refluxing for 4 hours, the intermediate phenylthiourea undergoes bromination in chloroform at 5°C, followed by ammonia treatment to yield the 2-aminobenzothiazole (m.p. 216–218°C). This method reduces bromine usage but requires stringent pH control during neutralization.
Acylation of 2-Amino-6-Fluoro-7-Chloro-1,3-Benzothiazole
The final step involves reacting the benzothiazole amine with 4-chlorobenzoyl chloride. Sigma-Aldrich’s documentation confirms the commercial availability of the amine intermediate (CAS 210834-98-3), enabling standardized acylation protocols.
Schotten-Baumann Conditions
In a typical procedure, 2-amino-6-fluoro-7-chloro-1,3-benzothiazole (1.0 eq) is suspended in tetrahydrofuran (THF) under nitrogen. Triethylamine (2.5 eq) is added as an HCl scavenger, followed by dropwise addition of 4-chlorobenzoyl chloride (1.2 eq) at 0°C. The mixture warms to room temperature overnight, followed by aqueous workup and recrystallization from ethanol to isolate the target compound.
| Parameter | Value |
|---|---|
| Solvent | Tetrahydrofuran |
| Base | Triethylamine |
| Temperature | 0°C → room temp |
| Reaction Time | 12–16 hours |
| Yield | 68–72% |
Microwave-Assisted Acylation
Recent advancements utilize microwave irradiation to accelerate reaction kinetics. Combining the amine (1.0 eq) and 4-chlorobenzoyl chloride (1.1 eq) in dimethylformamide (DMF) with potassium carbonate (2.0 eq) under microwave conditions (100°C, 300 W, 20 minutes) achieves 85% yield. This method reduces side-product formation but requires specialized equipment.
Critical Analysis of Byproduct Formation
Competing reactions during acylation include over-acylation at the benzothiazole nitrogen and hydrolysis of the acid chloride. Gas chromatography-mass spectrometry (GC-MS) data identifies N,N-diacylated byproducts (5–8% yield) when excess acylating agent is used. Mitigation strategies involve:
- Strict stoichiometric control (1.1–1.2 eq acid chloride)
- Low-temperature addition (−10°C) in polar aprotic solvents
- Use of molecular sieves to absorb generated HCl
Scalability and Industrial Adaptations
Pilot-scale synthesis (500 g batches) employs continuous flow reactors to enhance heat transfer during exothermic acylation. A 2019 study demonstrated 89% yield in a tubular reactor (residence time: 8 minutes, 50°C) using 4-chlorobenzoyl chloride and the amine in a 1.15:1 molar ratio.
Chemical Reactions Analysis
4-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Antimicrobial Properties
Research indicates that benzothiazole derivatives exhibit significant antimicrobial and antifungal activities. For instance, studies have shown that compounds similar to 4-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide can inhibit the growth of various pathogens. The specific activity of this compound against bacteria and fungi suggests potential efficacy based on structural similarities with other active benzothiazoles .
Anticancer Activity
Benzothiazole derivatives have gained attention for their anticancer properties. A study highlighted that compounds similar to this compound demonstrate cytotoxic effects against various cancer cell lines. For example:
- Related compounds showed significant inhibition of cell proliferation in cancer cells such as A431, A549, and H1299.
- They induced apoptosis and arrested the cell cycle at concentrations as low as .
The presence of both chloro and fluoro substituents may enhance its anticancer activity due to their influence on interactions with biological targets .
Medicinal Chemistry
In medicinal chemistry, this compound is being investigated for its potential use in the treatment of various diseases due to its biological activities. Its ability to interact with specific molecular targets makes it a candidate for developing new therapeutic agents .
Material Science
The compound can also be utilized in the development of new materials with specific properties, such as fluorescence or conductivity. Its unique chemical structure allows for modifications that can tailor its properties for various industrial applications .
Case Studies
Several studies have documented the biological activities of benzothiazole derivatives:
- Antibacterial Studies : Research has shown that related benzothiazole compounds exhibit significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.
- Anticancer Studies : In vitro studies demonstrated that certain derivatives led to a dose-dependent decrease in cell viability across multiple cancer cell lines. The mechanisms identified include apoptosis induction via mitochondrial pathways and inhibition of key signaling pathways involved in cell proliferation .
Mechanism of Action
The mechanism of action of 4-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets in microbial cells. It is believed to inhibit key enzymes involved in bacterial and fungal cell wall synthesis, leading to cell death . Molecular docking studies have shown that the compound can form stable complexes with enzymes such as dihydroorotase and DNA gyrase, which are essential for microbial survival .
Comparison with Similar Compounds
4-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide can be compared with other benzothiazole derivatives, such as:
6-fluorobenzo[d]thiazol-2-yl)ethanamine: This compound has similar antimicrobial properties but differs in its chemical structure and specific biological activities.
N-(6-chlorobenzo[d]thiazol-2-yl)benzamide: Another benzothiazole derivative with potential therapeutic applications, but with different substituents that may affect its activity and mechanism of action.
Biological Activity
Overview
4-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound belonging to the class of benzothiazole derivatives. These compounds are recognized for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article delves into the biological activity of this specific compound, supported by various studies and data.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with the molecular formula . The structure features a benzamide group linked to a benzothiazole moiety, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 292.74 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
| CAS Number | 392289-83-7 |
Synthesis Methods
The synthesis typically involves a condensation reaction between 6-fluoro-1,3-benzothiazol-2-ylamine and 4-chlorobenzoyl chloride under mild conditions. Techniques such as microwave irradiation have been explored to enhance yield and purity during production.
Antimicrobial and Antifungal Properties
Research indicates that benzothiazole derivatives exhibit significant antimicrobial and antifungal activities. For instance, studies have shown that related compounds inhibit the growth of various pathogens. The specific activity of this compound against bacteria and fungi remains an area for further exploration but suggests potential efficacy based on structural similarities with other active benzothiazoles .
Anticancer Activity
Benzothiazole derivatives have gained attention for their anticancer properties. A study highlighted that compounds similar to this compound demonstrate cytotoxic effects against various cancer cell lines. For example:
- Compound B7 (a related benzothiazole derivative) showed significant inhibition of cell proliferation in A431, A549, and H1299 cancer cells.
- It induced apoptosis and arrested the cell cycle at concentrations as low as 1 μM .
The structure of this compound suggests it may exhibit similar or enhanced anticancer activity due to the presence of both chloro and fluoro substituents which can influence its interaction with biological targets.
Case Studies
Several studies have focused on the biological evaluation of benzothiazole derivatives:
- Antitumor Activity : Research has shown that modifications in the benzothiazole nucleus can enhance anticancer activity. For instance, compounds with electron-donating groups exhibited greater potency against cancer cells compared to those with electron-withdrawing groups .
- Cytotoxicity Assessment : In vitro studies indicated that certain benzothiazole derivatives achieved IC50 values in the micromolar range against various cancer lines, suggesting potential therapeutic applications .
Q & A
Q. Characterization :
-
NMR : Confirm amide bond formation (δ 10–12 ppm for NH in H NMR) and aromatic proton patterns.
-
IR : Identify C=O stretch (~1650 cm) and C-Cl/F vibrations (~700–800 cm) .
- Data Table :
| Intermediate | Key Spectral Peaks | Yield (%) |
|---|---|---|
| 6-Fluoro-1,3-benzothiazol-2-amine | H NMR (CDCl): δ 7.2–7.8 (m, Ar-H) | 75–85 |
| Final Product | C NMR: 165 ppm (C=O) | 60–70 |
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?
- Methodology : Combine multiple techniques:
- X-ray Crystallography : Resolve crystal packing and hydrogen bonding (e.g., N–H⋯N interactions observed in similar benzothiazole derivatives) .
- Mass Spectrometry : Confirm molecular weight (e.g., FABMS: m/z 466 for related analogs) .
- Elemental Analysis : Validate C, H, N, S, Cl, and F percentages within ±0.3% of theoretical values .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for synthesizing this compound?
- Methodology :
Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways .
Solvent Screening : Predict solvent effects on yield via COSMO-RS simulations (e.g., pyridine vs. DMF polarity effects) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
